molecular formula C20H32N6O B5298275 5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine

5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine

Cat. No. B5298275
M. Wt: 372.5 g/mol
InChI Key: MURJBMOZGMZWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and mechanism of action, which makes it an important tool for studying various biological processes.

Mechanism of Action

5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine exerts its effects by being metabolized into a toxic compound called MPP+, which selectively destroys dopaminergic neurons in the brain. MPP+ is taken up by dopamine transporters on the surface of neurons and is then transported into the cell, where it inhibits mitochondrial respiration and leads to cell death. This mechanism of action is similar to that of other neurotoxins, such as rotenone and paraquat, which are also used in Parkinson's disease research.
Biochemical and Physiological Effects:
5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine has been shown to have a number of biochemical and physiological effects on the body. In addition to its selective toxicity to dopaminergic neurons, 5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine has been shown to increase oxidative stress and inflammation in the brain. It has also been shown to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine has a number of advantages as a tool for scientific research. Its selective toxicity to dopaminergic neurons makes it an important tool for studying Parkinson's disease, and its unique mechanism of action makes it useful for studying various biological processes. However, 5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine also has a number of limitations, including its potential toxicity to other cell types and its limited solubility in water, which can make it difficult to work with in the lab.

Future Directions

There are a number of future directions for research on 5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine. One area of focus is on developing new treatments for Parkinson's disease based on the mechanisms underlying 5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine toxicity. Another area of focus is on using 5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research on developing new methods for synthesizing 5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine and improving its solubility and stability in water.

Synthesis Methods

The synthesis of 5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine involves a series of complex chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing 5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine involves the reaction of 4-aminopyrimidine with 1,4'-bipiperidine-1'-carboxylic acid, followed by the addition of pyrrolidine-1-carbonyl chloride and 5-methyl-1H-pyrazole-3-carboxylic acid. The resulting product is then purified using various chromatography techniques to obtain pure 5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine.

Scientific Research Applications

5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine has been widely used in scientific research for its potential applications in studying various biological processes. One of the most important applications of 5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine is in the study of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. 5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine is known to selectively destroy dopaminergic neurons in the brain, which mimics the pathology of Parkinson's disease. This makes 5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine an important tool for studying the mechanisms underlying the disease and for developing new treatments.

properties

IUPAC Name

[1-[1-(4-amino-5-methylpyrimidin-2-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O/c1-15-13-22-20(23-18(15)21)25-11-6-17(7-12-25)26-10-4-5-16(14-26)19(27)24-8-2-3-9-24/h13,16-17H,2-12,14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURJBMOZGMZWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine

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